EPF2-5 vs. EPF1: Differential Stringency of Spacing Recognition Between Tandem AGT Core Sites
EPF2-5 displays a sharp binding preference for a 13-bp spacing between tandem AGT core sequences when the intervening spacer is GC-rich, whereas EPF1 exhibits essentially flat, high-affinity binding across a broad spacing range of 12 to 16 bp under identical GC-rich spacer conditions [1]. This differential spacing stringency was demonstrated using the same series of spacing-mutant probes tested against both proteins in parallel gel-shift assays, providing a direct head-to-head comparison within a single experimental system [1].
| Evidence Dimension | Spacing recognition stringency between two AGT core sites (GC-rich spacer) |
|---|---|
| Target Compound Data | Sharp affinity peak at 13-bp spacing; binding severely reduced at non-optimal spacings |
| Comparator Or Baseline | EPF1: similarly high affinity across 12–16 bp spacing, even with GC-rich spacers |
| Quantified Difference | Qualitative categorical difference: 'strict' (EPF2-5) vs. 'very relaxed' (EPF1) spacing recognition; EPF2-5 restricts target gene activation to a narrower set of promoters |
| Conditions | In vitro gel-shift assays using full-length EPF2-5 and EPF1 proteins with spacing-mutant probes containing GC-rich spacers (JBC 1996, Fig. 6b–d) |
Why This Matters
A researcher selecting a zinc finger factor for gene regulation studies must match the protein's spacing preference to the architecture of the target promoter; EPF2-5 provides a sharply defined spacing constraint (13 bp) that enables predictable targeting, while EPF1's relaxed spacing tolerance makes it unsuitable for applications requiring spacing-based target discrimination.
- [1] Takatsuji H. Target-sequence recognition by separate-type Cys2/His2 zinc finger proteins in plants. J Biol Chem. 1996;271(38):23368-23373. doi:10.1074/jbc.271.38.23368. View Source
